molecular formula C108H102O4P4Ru2+2 B8117786 [1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium(2+);diacetate

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium(2+);diacetate

Cat. No.: B8117786
M. Wt: 1790.0 g/mol
InChI Key: FEENYMLITOMNSW-UHFFFAOYSA-L
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Description

Diacetato{(S)-(-)-2,2’-bis[di(3,5-xylyl)phosphino]-1,1’-binaphthyl}ruthenium(II) is a chiral ruthenium complex widely used as a catalyst in asymmetric synthesis. This compound is known for its high enantioselectivity and efficiency in various catalytic reactions, making it a valuable tool in organic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diacetato{(S)-(-)-2,2’-bis[di(3,5-xylyl)phosphino]-1,1’-binaphthyl}ruthenium(II) typically involves the reaction of ruthenium precursors with the chiral ligand (S)-2,2’-bis[di(3,5-xylyl)phosphino]-1,1’-binaphthyl. The reaction is carried out under inert conditions to prevent oxidation and degradation of the complex. The reaction mixture is usually heated to facilitate the formation of the desired complex .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Diacetato{(S)-(-)-2,2’-bis[di(3,5-xylyl)phosphino]-1,1’-binaphthyl}ruthenium(II) undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, in hydrogenation reactions, the product is typically a saturated compound .

Scientific Research Applications

Diacetato{(S)-(-)-2,2’-bis[di(3,5-xylyl)phosphino]-1,1’-binaphthyl}ruthenium(II) has numerous applications in scientific research:

    Chemistry: It is widely used as a catalyst in asymmetric hydrogenation, asymmetric reductive amination, and other enantioselective reactions.

    Biology: The compound is used in the synthesis of chiral molecules that are important in biological studies.

    Medicine: It plays a crucial role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is employed in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Diacetato{(S)-(-)-2,2’-bis[di(3,5-xylyl)phosphino]-1,1’-binaphthyl}ruthenium(II) involves the coordination of the ruthenium center with the chiral ligand, which creates a chiral environment for the catalytic reaction. This chiral environment allows for the selective activation of substrates, leading to high enantioselectivity in the products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Uniqueness: Diacetato{(S)-(-)-2,2’-bis[di(3,5-xylyl)phosphino]-1,1’-binaphthyl}ruthenium(II) is unique due to its specific chiral ligand, which provides exceptional enantioselectivity and efficiency in catalytic reactions. This makes it particularly valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals .

Properties

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium(2+);diacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C52H48P2.2C2H4O2.2Ru/c2*1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;2*1-2(3)4;;/h2*9-32H,1-8H3;2*1H3,(H,3,4);;/q;;;;2*+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEENYMLITOMNSW-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)[O-].CC(=O)[O-].[Ru+2].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C108H102O4P4Ru2+2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1790.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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